1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4S2/c1-10(2)9-21(17,18)13-7-16(8-13)22(19,20)12-4-5-14(15)11(3)6-12/h4-6,10,13H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZCEYQUPBOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Azetidine derivatives with sulfonyl groups are widely studied for their biological activity. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Steric Hindrance : The isobutylsulfonyl group at position 3 creates greater steric bulk than the chloro-oxo group in or the triazine moiety in , which may reduce off-target interactions but limit solubility.
- Synthetic Complexity : The target compound’s synthesis likely requires sequential sulfonylation steps, similar to the methods in (chloroacetyl chloride coupling) and (silicon-based protection/deprotection). However, its fluorinated aryl group necessitates precise regioselective sulfonation.
Physicochemical Properties
- Solubility : The target compound’s logP (predicted ~3.8) exceeds that of the polar triazine derivative in (logP ~1.2), indicating lower aqueous solubility but better membrane permeability.
- Stability : Fluorine’s inductive effect may enhance metabolic stability compared to the chloro-oxo derivatives in , which are prone to hydrolysis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential sulfonylation of the azetidine core. First, the azetidine ring is functionalized with the 4-fluoro-3-methylphenyl sulfonyl group using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). The second sulfonylation with isobutylsulfonyl chloride requires careful stoichiometry to avoid over-substitution. Optimization includes adjusting reaction temperature (e.g., 50°C for improved yield) and using catalysts like DMAP to enhance selectivity . Characterization via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?
- Methodological Answer : X-ray crystallography provides definitive structural elucidation, particularly for confirming the stereochemistry of the azetidine ring and sulfonyl group orientations. When crystals are unavailable, 2D NMR techniques (e.g., COSY, HSQC) resolve connectivity, while IR spectroscopy identifies sulfonyl (S=O) stretching vibrations (~1350–1150 cm). Computational methods (DFT calculations) supplement experimental data to predict bond angles and torsional strain in the azetidine ring .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screening should focus on target-agnostic assays such as cell viability (MTT assay) across cancer cell lines (e.g., MCF-7, HeLa) and bacterial models (e.g., E. coli). Follow-up mechanistic studies include enzyme inhibition assays (e.g., kinase panels) and electrophysiology for ion channel modulation (e.g., Nav 1.7, based on structural analogs ). Dose-response curves (IC) and selectivity indices against healthy cells (e.g., HEK293) are critical for prioritizing further studies.
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets like sodium channels?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses within Nav 1.7’s voltage-sensing domain, leveraging homology models if crystal structures are unavailable. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon sulfonyl group modifications .
Q. What experimental strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer : Discrepancies in IC values may arise from assay conditions (e.g., serum concentration, pH). Standardize protocols using reference compounds (e.g., verapamil for cytotoxicity controls) and replicate under identical conditions. Orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) validate results. Meta-analyses of published data (e.g., PubChem BioAssay) identify confounding variables .
Q. What is the compound’s therapeutic potential in neurodegenerative diseases, and how can this be evaluated?
- Methodological Answer : Prioritize blood-brain barrier (BBB) permeability predictions via PAMPA-BBB or MDCK-MDR1 assays. In vivo models (e.g., transgenic Alzheimer’s mice) assess cognitive rescue via Morris water maze or amyloid-β clearance. Transcriptomic profiling (RNA-seq) of treated neuronal cultures identifies pathways modulated by sulfonyl-azetidine interactions .
Q. How do structural modifications (e.g., fluorophenyl vs. isobutylsulfonyl groups) influence physicochemical properties?
- Methodological Answer : Replace the 4-fluoro-3-methylphenyl group with electron-deficient aryl sulfonamides (e.g., 2,4-dichlorophenyl) to enhance metabolic stability. LogP measurements (shake-flask/HPLC) and solubility assays (nephelometry) quantify hydrophobicity changes. QSAR models correlate substituent electronic parameters (Hammett σ) with bioavailability .
Q. What advanced analytical techniques quantify degradation products under physiological conditions?
- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) followed by LC-MS/MS identify major metabolites. Accelerated stability testing (40°C/75% RH) monitors shelf-life. Solid-state characterization (DSC, PXRD) detects polymorphic transitions affecting solubility .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | Stepwise sulfonylation, DMAP catalysis, HRMS | |
| Target Identification | SPR, thermal shift assay (TSA), CRISPR-Cas9 knockout validation | |
| Computational Modeling | FEP, MD simulations (GROMACS), docking (Schrödinger) | |
| Stability Profiling | LC-MS/MS, PXRD, accelerated stability chambers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
